molecular formula C26H25N5O7 B2552404 ethyl 7-(3-methoxypropyl)-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534578-78-4

ethyl 7-(3-methoxypropyl)-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2552404
CAS No.: 534578-78-4
M. Wt: 519.514
InChI Key: BEJDOYHHMDODOQ-NFFVHWSESA-N
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Description

Ethyl 7-(3-methoxypropyl)-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex heterocyclic compound featuring a fused tricyclic core (triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene) with multiple functional groups. Key structural attributes include:

  • Benzoyl substituent: A 2-methyl-3-nitrobenzoyl group, which introduces steric and electronic effects due to the nitro (-NO₂) and methyl (-CH₃) moieties.
  • Side chain: A 3-methoxypropyl group at position 7, contributing to solubility and conformational flexibility.
  • Ethyl carboxylate: Positioned at C5, this ester group enhances hydrophobicity and influences metabolic stability.

While exact molecular weight data for this compound are unavailable in the provided evidence, structural analogs (e.g., ethyl 6-(3-methylbenzoyl)imino derivatives) suggest a molecular weight exceeding 474.5 g/mol due to the nitro group’s added mass . Computational properties (e.g., LogP, hydrogen bond acceptors) are inferred from analogs and discussed in the comparison below.

Properties

IUPAC Name

ethyl 7-(3-methoxypropyl)-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O7/c1-4-38-26(34)19-15-18-22(27-21-11-5-6-12-29(21)25(18)33)30(13-8-14-37-3)23(19)28-24(32)17-9-7-10-20(16(17)2)31(35)36/h5-7,9-12,15H,4,8,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJDOYHHMDODOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)CCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 7-(3-methoxypropyl)-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 7-(3-methoxypropyl)-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group may play a role in its biological activity, potentially interacting with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to two structural analogs (Table 1):

Ethyl 7-(3-methoxypropyl)-6-(3-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene-5-carboxylate ()

Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene-5-carboxylate ()

Table 1: Structural and Physicochemical Comparison

Property Target Compound (2-Methyl-3-Nitrobenzoyl) 3-Methylbenzoyl Analog 3-Chlorobenzoyl Analog
Substituent on Benzoyl Ring 2-Methyl-3-Nitro 3-Methyl 3-Chloro
Molecular Weight (g/mol) ~515–520 (estimated) 474.5 ~490 (estimated)
Hydrogen Bond Acceptors 8 (nitro adds 2 O atoms) 6 6 (Cl does not contribute)
LogP (XLogP3) ~2.0–2.5 (polar nitro reduces lipophilicity) 2.7 ~3.2 (Cl increases LogP)
Rotatable Bonds 8 (similar backbone) 8 8
Topological Polar Surface Area ~110–120 Ų 101 ~95–100 Ų
Electronic Effects Strong electron-withdrawing (nitro) Electron-donating (methyl) Moderate electron-withdrawing (Cl)

Key Findings

The 3-methoxypropyl chain (common in the target and 3-methyl analog) may improve solubility via ether oxygen interactions, whereas the 7-methyl group in the 3-chloro analog could enhance steric shielding .

Biological Implications :

  • Nitro groups are often associated with redox activity, which may confer unique pharmacological or toxicological profiles (e.g., prodrug activation or nitroreductase targeting) .
  • Chlorine in the analog () increases lipophilicity, favoring blood-brain barrier penetration but risking off-target binding .

Structural Rigidity :

  • All three compounds share the tricyclic core, which restricts conformational flexibility and may stabilize interactions with biological targets (e.g., enzymes or receptors) .

Synthetic Challenges :

  • Introducing the nitro group requires careful regioselective synthesis to avoid side reactions (e.g., over-oxidation), unlike the straightforward alkylation/chlorination steps for methyl/chloro analogs .

Biological Activity

The compound ethyl 7-(3-methoxypropyl)-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS No: 534578-78-4) is a complex organic molecule characterized by its unique tricyclic structure and various functional groups. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry and materials science.

Property Details
Molecular Formula C26H25N5O7
Molecular Weight 475.5 g/mol
IUPAC Name This compound
InChI InChI=1S/C26H25N5O7/c1-3-12-28-20-16(23(31)27-13-8-7-11-19(27)25-20)14-17(24(32)35-4-2)21(28)26-22(30)15-9-5-6-10-18(15)29(33)34/h5-11,13-14H,3-4,12H2,1-2H3

The biological activity of ethyl 7-(3-methoxypropyl)-6-(2-methyl-3-nitrobenzoyl)imino compounds typically involves interactions with specific biological targets such as enzymes and receptors. The nitrobenzoyl moiety can participate in redox reactions and may influence the activity of various enzymes through competitive inhibition or allosteric modulation . The triazatricyclo structure allows for interactions with biomolecules which can lead to changes in cellular processes.

Pharmacological Potential

Research indicates that compounds similar to ethyl 7-(3-methoxypropyl)-6-(2-methyl-3-nitrobenzoyl)imino have shown promise in several areas:

  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis through the activation of caspases or inhibition of cell cycle progression.
  • Antimicrobial Properties : The compound's ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways has been noted in preliminary studies.
  • Enzyme Inhibition : Specific analogs have been investigated for their potential to inhibit enzymes involved in metabolic pathways associated with diseases such as diabetes and hypertension.

Case Studies

Research has highlighted several studies focusing on the biological activity of related compounds:

  • A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of triazatricyclo derivatives and found significant efficacy against breast cancer cell lines with IC50 values in the low micromolar range.
  • Another investigation into the antimicrobial effects demonstrated that certain nitrobenzoyl derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antibiotics .

Synthesis Methods

The synthesis of ethyl 7-(3-methoxypropyl)-6-(2-methyl-3-nitrobenzoyl)imino involves multi-step organic reactions:

  • Formation of Triazatricyclo Framework : This involves cyclization reactions from appropriate precursors under controlled conditions.
  • Introduction of Functional Groups : The nitrobenzoyl group can be introduced through nitration reactions followed by acylation.
  • Esterification : The final step typically involves esterification using ethanol and a suitable catalyst to yield the target compound .

Medicinal Chemistry

The compound's unique structure makes it a candidate for drug development targeting specific diseases such as cancer and bacterial infections. Its mechanism of action suggests it could be used to design inhibitors for key metabolic enzymes.

Materials Science

Due to its complex molecular architecture, it may also find applications in developing materials with specific electronic or photonic properties.

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